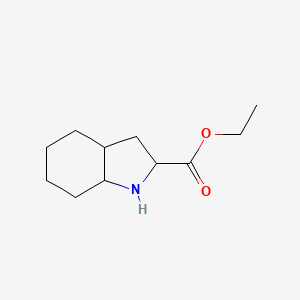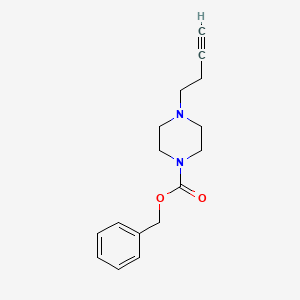![molecular formula C6H9FO3 B13502534 2-[(1-Fluorocyclopropyl)methoxy]acetic acid](/img/structure/B13502534.png)
2-[(1-Fluorocyclopropyl)methoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with the molecular formula C6H9FO3 and a molecular weight of 148.1 g/mol, is known for its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Fluorocyclopropyl)methoxy]acetic acid typically involves the reaction of monochloroacetic acid with sodium methylate in the presence of a solvent such as methanol. The reaction is carried out at elevated temperatures, preferably at the boiling point of the reaction mixture. After the reaction, methanol is distilled off, and the mixture is treated with dry hydrochloric acid gas. The resulting product is then purified by vacuum distillation .
Industrial Production Methods: Industrial production of methoxyacetic acid, a related compound, involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts. This process is conducted in a relatively high (10–30%) aqueous solution at a pH value of ≤ 7 and temperatures around 50 °C, yielding up to 95% of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(1-Fluorocyclopropyl)methoxy]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the fluorocyclopropyl and methoxy groups, which influence the compound’s reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as sodium methoxide .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-[(1-Fluorocyclopropyl)methoxy]acetic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying enzyme mechanisms and metabolic pathways. In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases. Additionally, it finds applications in the industry as a precursor for the production of various chemicals .
Mécanisme D'action
The mechanism of action of 2-[(1-Fluorocyclopropyl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The fluorocyclopropyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This interaction can lead to the inhibition or activation of specific enzymes and receptors, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-[(1-Fluorocyclopropyl)methoxy]acetic acid include methoxyacetic acid and other fluorinated acetic acid derivatives. These compounds share structural similarities but differ in their reactivity and applications .
Uniqueness: The uniqueness of this compound lies in its fluorocyclopropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C6H9FO3 |
|---|---|
Poids moléculaire |
148.13 g/mol |
Nom IUPAC |
2-[(1-fluorocyclopropyl)methoxy]acetic acid |
InChI |
InChI=1S/C6H9FO3/c7-6(1-2-6)4-10-3-5(8)9/h1-4H2,(H,8,9) |
Clé InChI |
OAVWHAZEEJJARQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(COCC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



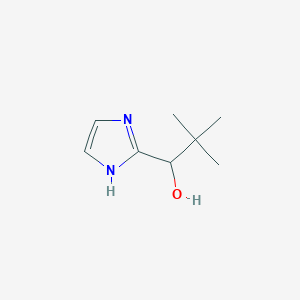

![Benzyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13502468.png)
![4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid](/img/structure/B13502483.png)
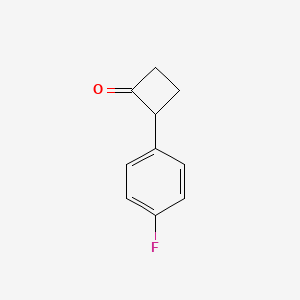
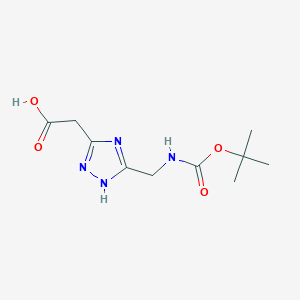
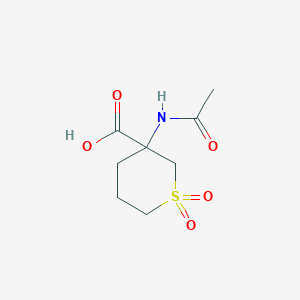
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,2-difluoro-2-(pyrazin-2-yl)acetamide dihydrochloride](/img/structure/B13502498.png)
![Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B13502517.png)
![rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid](/img/structure/B13502529.png)
